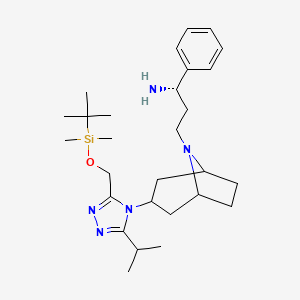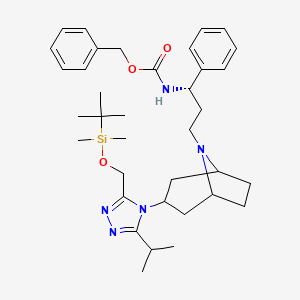
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is a deuterated form of geranylgeranyl pyrophosphate, a key intermediate in the biosynthesis of terpenes and terpenoids. This compound is crucial in various biological processes, including protein prenylation, which is essential for the proper functioning of several intracellular proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt can be synthesized through a multi-step process involving the condensation of isopentenyl pyrophosphate and farnesyl pyrophosphate. The reaction typically requires the presence of specific enzymes such as geranylgeranyl pyrophosphate synthase . The final product is obtained by reacting the intermediate with deuterated ammonium hydroxide to form the triammonium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes, facilitating the efficient synthesis of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various terpenoid derivatives, which can have significant biological and industrial applications .
Wissenschaftliche Forschungsanwendungen
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex terpenoids and other natural products.
Biology: The compound is essential for studying protein prenylation and its role in cellular processes.
Medicine: Research on this compound has implications for developing treatments for diseases related to protein prenylation, such as cancer and cardiovascular diseases.
Wirkmechanismus
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt exerts its effects through the prenylation of proteins, a post-translational modification that attaches geranylgeranyl groups to specific proteins. This modification is crucial for the proper localization and function of these proteins within the cell. The compound targets small GTPases, which are involved in various signaling pathways, including those regulating cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Farnesyl Pyrophosphate: Another key intermediate in the biosynthesis of terpenoids, involved in protein prenylation.
Geranyl Pyrophosphate: A precursor in the synthesis of farnesyl pyrophosphate and geranylgeranyl pyrophosphate.
Isopentenyl Pyrophosphate: A building block for the synthesis of various isoprenoids.
Uniqueness
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is unique due to its deuterated form, which makes it particularly useful in research involving isotopic labeling. This allows for more precise studies of metabolic pathways and the mechanisms of action of prenylated proteins .
Eigenschaften
CAS-Nummer |
1287302-11-7 |
|---|---|
Molekularformel |
C20H36O7P2 |
Molekulargewicht |
453.467 |
IUPAC-Name |
phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+/i5D3 |
InChI-Schlüssel |
OINNEUNVOZHBOX-PGRKICQXSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C |
Synonyme |
Diphosphoric Acid P-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen_x000B_-1-yl-d3] Ester Ammonium Salt; Diphosphoric Acid Mono[(2E,6E,10E)-3,7,11,15-_x000B_tetramethyl-2,6,10,14-hexadecatetraenyl-d3] Ester Triammonium Salt; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


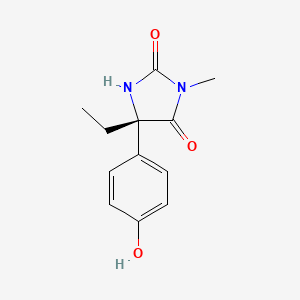

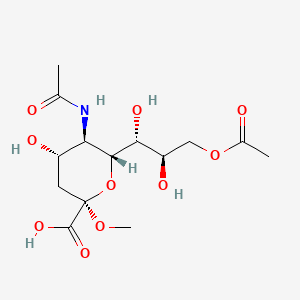
![(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B587520.png)

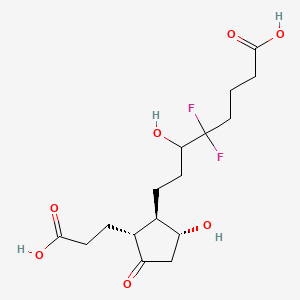
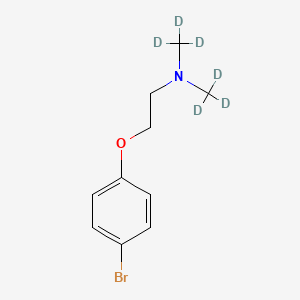
![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)
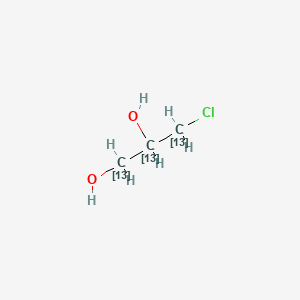
![P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester](/img/structure/B587530.png)
